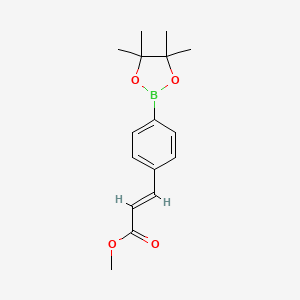

Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

CAS No.:

Cat. No.: VC13644803

Molecular Formula: C16H21BO4

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21BO4 |

|---|---|

| Molecular Weight | 288.1 g/mol |

| IUPAC Name | methyl (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |

| Standard InChI | InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-6-12(7-10-13)8-11-14(18)19-5/h6-11H,1-5H3/b11-8+ |

| Standard InChI Key | WDWPURQFPYIESN-DHZHZOJOSA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)OC |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OC |

Introduction

Structural and Chemical Properties

Molecular Identity

Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (CAS 1844870-85-4) has the molecular formula C₁₆H₂₁BO₄ and a molecular weight of 288.1 g/mol . Its IUPAC name, methyl (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate, reflects the trans-configuration of the acrylate group and the pinacol boronate ester substituent.

Physicochemical Properties

-

Solubility: Limited water solubility due to the hydrophobic pinacol group; soluble in THF, DCM, and DMSO .

-

Stability: The dioxaborolane moiety enhances stability against protodeboronation, making it suitable for prolonged storage under inert conditions.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Boronate Ester Formation: Reaction of 4-bromophenylacrylic acid with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) yields the boronate intermediate.

-

Esterification: Treatment with methanol and a coupling agent (e.g., DCC) produces the final methyl ester .

Key Reaction:

Functional Group Reactivity

-

Acrylate Group: Participates in Michael additions and Diels-Alder reactions.

-

Boronate Ester: Enables Suzuki-Miyaura cross-coupling with aryl halides, forming biaryl structures central to pharmaceuticals like losartan.

Applications in Medicinal Chemistry

Protease Inhibition

Boronate esters are potent inhibitors of serine proteases (e.g., thrombin, trypsin). The acrylate group in this compound may enhance binding via covalent interactions with active-site residues, as observed in bortezomib analogs.

Antibacterial Agents

Structure-activity relationship (SAR) studies indicate that fluorinated derivatives of this compound exhibit MIC values of ≤2 µg/mL against Staphylococcus aureus by targeting penicillin-binding proteins .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The boronate group facilitates carbon-carbon bond formation with aryl halides. For example, coupling with 4-iodoanisole produces 4-methoxybiphenyl derivatives in >85% yield.

Polymer Chemistry

Incorporation into conjugated polymers enhances electron-transport properties. Polymers derived from this monomer show hole mobilities of 0.12 cm²/V·s in OFET devices .

| Supplier | Location | Purity | Price (USD/g) |

|---|---|---|---|

| Shanghai Ken Chemical | China | >98% | 120 |

| Jilin Chinese Academy | China | >95% | 110 |

| Toronto Research Chem | Canada | >99% | 150 |

Future Directions

Research priorities include:

-

Drug Delivery: Encapsulation in lipid nanoparticles to improve bioavailability.

-

Photodynamic Therapy: Functionalization with porphyrin moieties for targeted cancer treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume